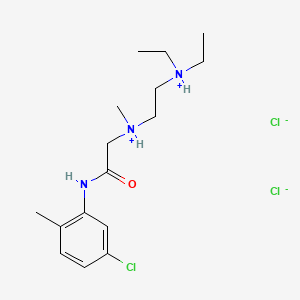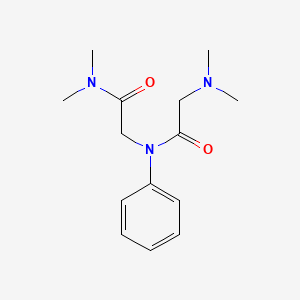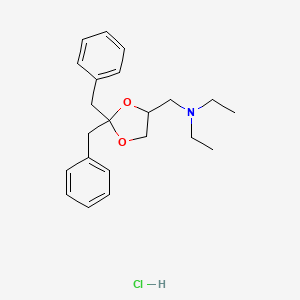
(2,2-Dibenzyl-1,3-dioxolan-4-yl)methyl-diethylazanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dibenzyl-1,3-dioxolan-4-yl)methyl-diethylazanium chloride is a chemical compound with a complex structure that includes a dioxolane ring, benzyl groups, and a diethylazanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dibenzyl-1,3-dioxolan-4-yl)methyl-diethylazanium chloride can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium acetate (NaOAc) can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Corresponding substituted products such as hydroxide or acetate derivatives.
Aplicaciones Científicas De Investigación
(2,2-Dibenzyl-1,3-dioxolan-4-yl)methyl-diethylazanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Dibenzyl-1,3-dioxolan-4-yl)methyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
- (2,2-Diphenyl-1,3-dioxolan-4-yl)methylamine
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-chlorobenzoselenolate
Uniqueness
(2,2-Dibenzyl-1,3-dioxolan-4-yl)methyl-diethylazanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
73987-09-4 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
N-[(2,2-dibenzyl-1,3-dioxolan-4-yl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-3-23(4-2)17-21-18-24-22(25-21,15-19-11-7-5-8-12-19)16-20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H |
Clave InChI |
YPDAGBXHBQAKAO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1COC(O1)(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




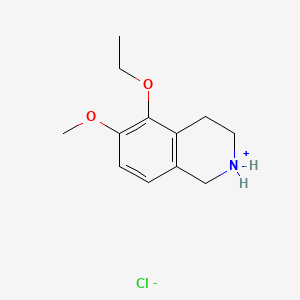

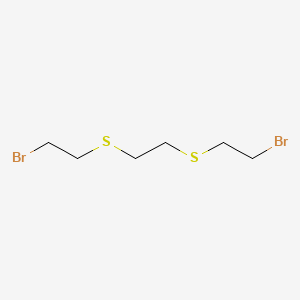
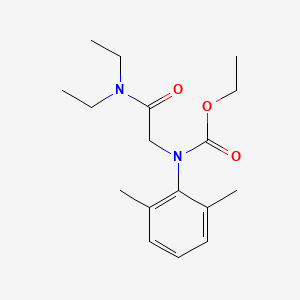
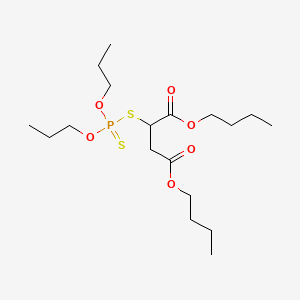
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
